

spectroscopic analysis of undecanoic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Undecanoic Acid

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Spectroscopic Analysis of Undecanoic Acid: A Technical Guide

Introduction

Undecanoic acid, also known as n-undecylic acid, is a saturated fatty acid with the chemical formula $\text{CH}_3(\text{CH}_2)_9\text{COOH}$. As a medium-chain fatty acid (MCFA), it is a naturally occurring compound found in various animal and plant fats and oils. In biological systems, **undecanoic acid** and other MCFAs are involved in energy metabolism.[1] This technical guide provides an in-depth overview of the spectroscopic analysis of **undecanoic acid**, catering to researchers, scientists, and professionals in drug development. The guide covers nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering detailed data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **undecanoic acid**, ^1H and ^{13}C NMR provide detailed information about its carbon-hydrogen framework.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **undecanoic acid** is characterized by distinct signals corresponding to the terminal methyl group, the long methylene chain, the α -methylene group adjacent to the carboxylic acid, and the acidic proton of the carboxyl group. The chemical shifts can vary slightly depending on the solvent used.

Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity
$-\text{CH}_3$ (C11)	0.88	Triplet
$-(\text{CH}_2)_7-$ (C4-C10)	1.27	Multiplet
$-\text{CH}_2-$ (C3)	1.63	Quintet
$-\text{CH}_2\text{-COOH}$ (C2)	2.35	Triplet
$-\text{COOH}$	11.5 (variable)	Singlet (broad)

^{13}C NMR Spectroscopy Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the **undecanoic acid** molecule.

Assignment	Chemical Shift (δ) in CDCl_3 (ppm)
C=O (C1)	180.8
$-\text{CH}_2\text{-COOH}$ (C2)	34.1
$-\text{CH}_2-$ (C3)	24.7
$-(\text{CH}_2)_n-$ (C4-C9)	29.1 - 29.6
$-\text{CH}_2-$ (C10)	31.9
$-\text{CH}_3$ (C11)	22.7
$-\text{CH}_3$ (C11)	14.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **undecanoic acid** shows characteristic absorption bands for the carboxylic acid group. The O-H stretching band is notably broad due to hydrogen bonding between the carboxylic acid molecules.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500-3300	Strong, Broad
C-H stretch (Alkyl)	2850-2960	Strong
C=O stretch (Carboxylic acid)	1700-1725	Strong
C-O stretch (Carboxylic acid)	1210-1320	Strong
O-H bend (Carboxylic acid)	920-950	Medium, Broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **undecanoic acid**, Electron Ionization (EI) is a common technique.

m/z	Relative Intensity (%)	Assignment
186	5	[M] ⁺ (Molecular Ion)
141	10	[M - C ₂ H ₅ O] ⁺
129	20	[M - C ₃ H ₇ O] ⁺
115	15	[M - C ₄ H ₉ O] ⁺
87	30	[C ₄ H ₇ O ₂] ⁺
73	50	[C ₃ H ₅ O ₂] ⁺
60	100	[C ₂ H ₄ O ₂] ⁺ (McLafferty rearrangement)
45	40	[COOH] ⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **undecanoic acid** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Vortex the vial until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-16 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument (100 MHz for ^{13}C).
- Pulse Program: Proton-decoupled pulse program (zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2 seconds.
- Acquisition Time: 1-2 seconds.

- Spectral Width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of solid **undecanoic acid** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: FTIR spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

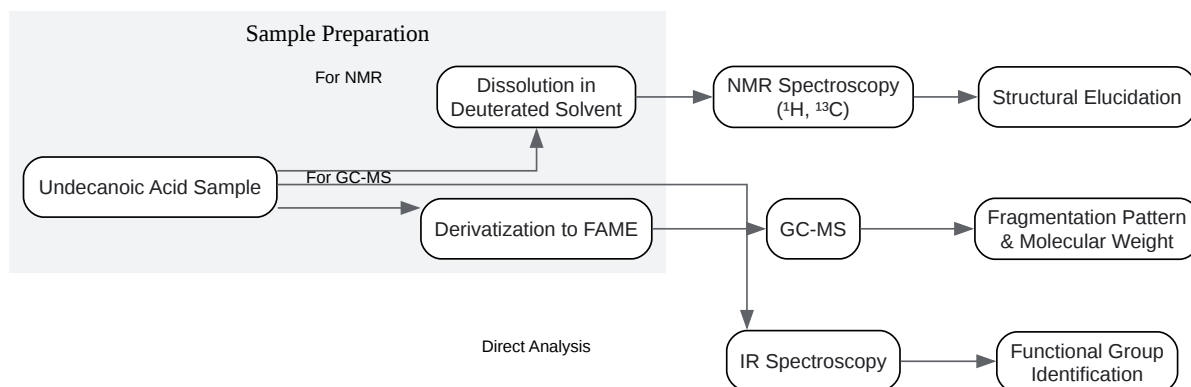
- To approximately 10 mg of **undecanoic acid**, add 2 mL of a 2% sulfuric acid solution in methanol.
- Heat the mixture at 60°C for 1 hour.
- After cooling, add 1 mL of hexane and 1 mL of water.
- Vortex and centrifuge to separate the layers.

- Carefully transfer the upper hexane layer containing the FAME to a new vial for GC-MS analysis.

GC-MS Parameters:

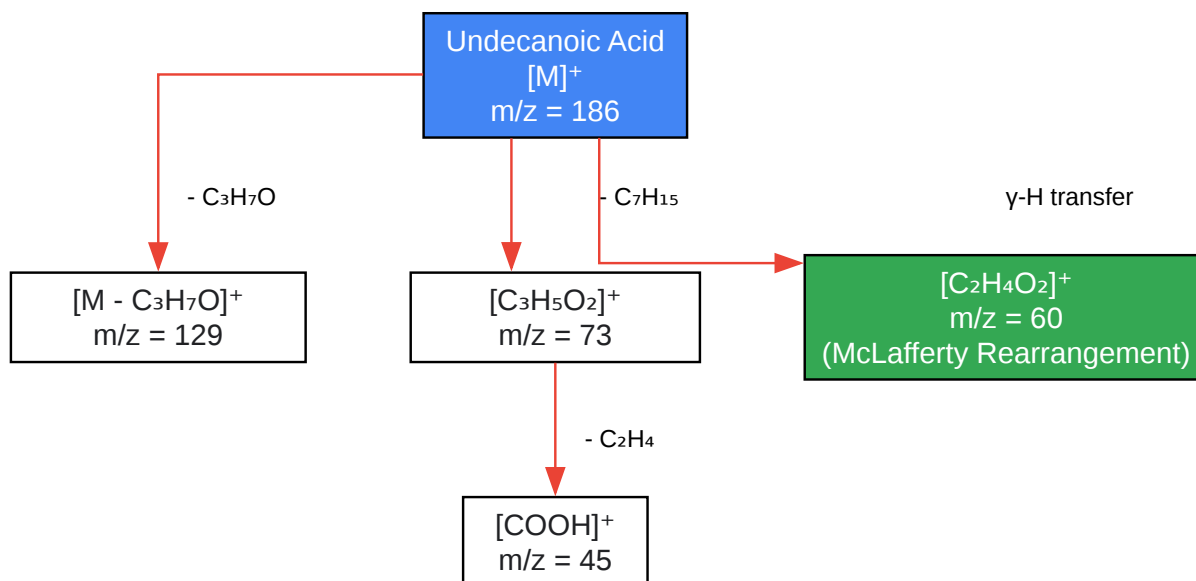
- GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injection Volume: 1 μ L.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp to 250°C at 10°C/min.
 - Hold at 250°C for 5 minutes.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- MS Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.

Visualizations



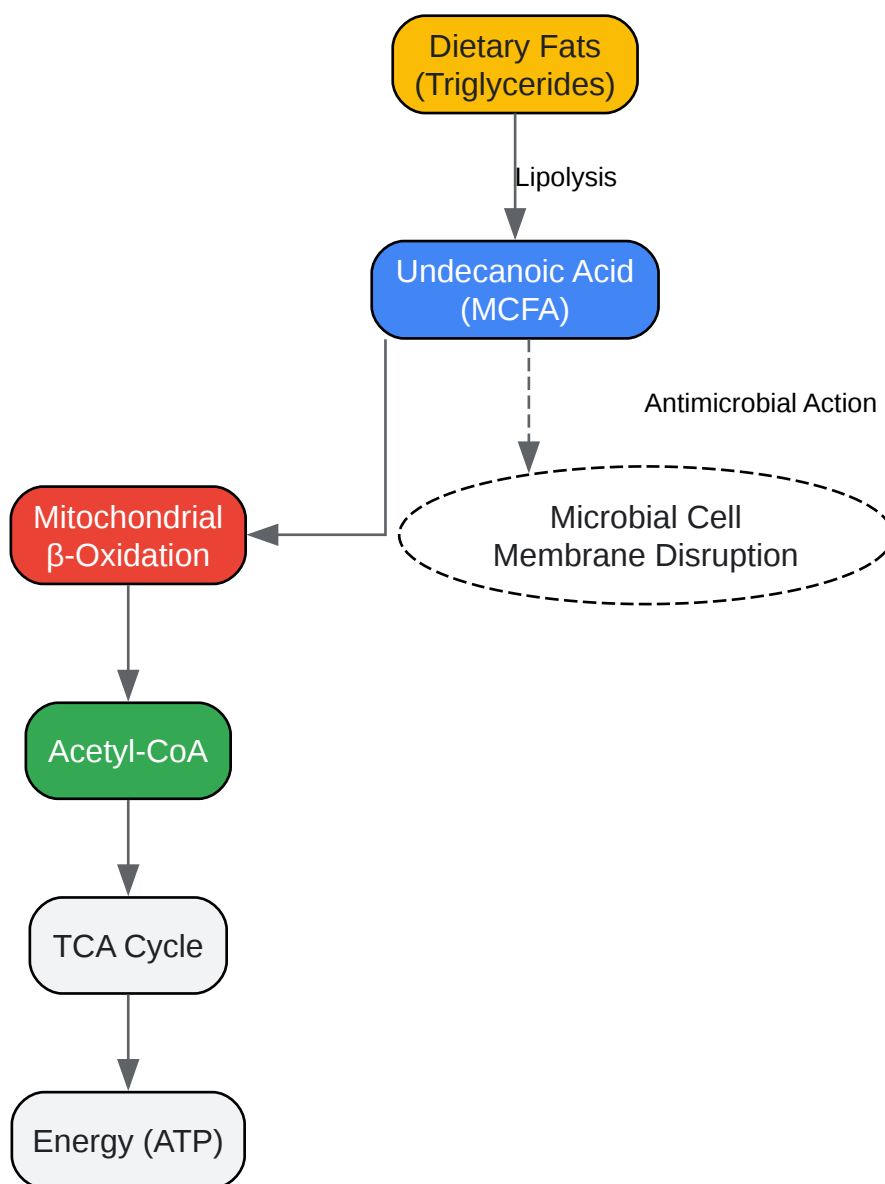
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Caption: Workflow for the spectroscopic analysis of **undecanoic acid**.



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Caption: Key fragmentation pathways of **undecanoic acid** in EI-MS.



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Caption: Metabolic context and biological role of **undecanoic acid**.

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References

- 1. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
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